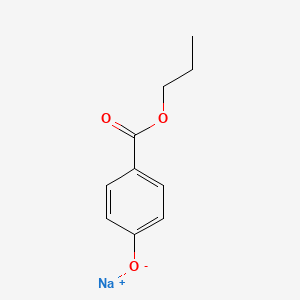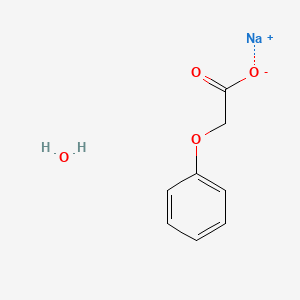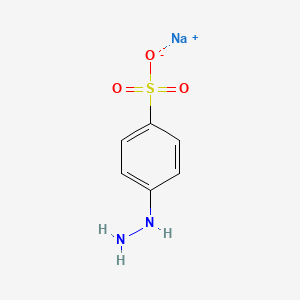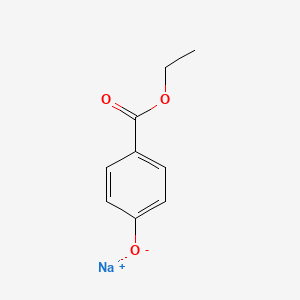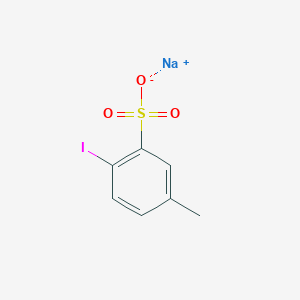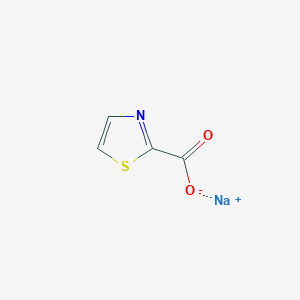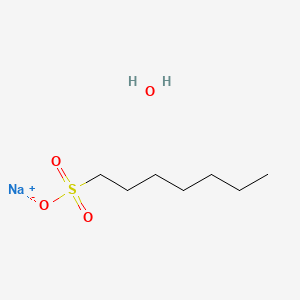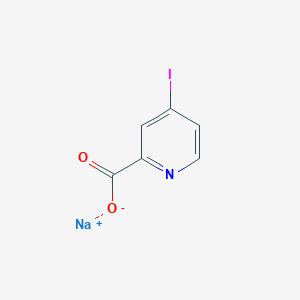
4-(Cyclopropylmethoxy)-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethoxy)-1-naphthaldehyde (4-CPMN) is an organic compound belonging to the class of aldehydes. It is a colorless liquid with a sweet, fruity odor and is used in organic synthesis and as a flavoring agent. 4-CPMN is a versatile compound, with a wide range of applications in the fields of chemistry, biochemistry, and medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Applications De Recherche Scientifique
Mitochondria-targeting Fluorescent Probes
4-(Cyclopropylmethoxy)-1-naphthaldehyde derivatives have been utilized in the development of mitochondria-targeting fluorescent probes. A study by Chen et al. (2020) discusses a rhodium-catalyzed cascade triple C-H annulation of 4-hydroxy-1-naphthaldehydes with alkynes, leading to the creation of polycyclic pyrylium and pyridinium fluorophores. These compounds were found to specifically label mitochondria, showing low cytotoxicity and superior photostability, making them promising for cellular imaging applications Chen et al., 2020.
Chemical Sensing and Molecular Recognition
The compound and its derivatives serve as functionalized backbones for various chemical sensors due to the hydrogen bond-donor and acceptor sites in its structure. Das and Goswami (2017) highlight the utility of 2-Hydroxy-1-naphthaldehyde in synthesizing fluorescent chemosensors capable of detecting a wide range of cations and anions. These sensors operate through various fluorometric and mechanistic pathways, making them useful in supramolecular chemistry and molecular recognition Das & Goswami, 2017.
Organic Synthesis and Chemical Transformations
The compound is a versatile participant in organic synthesis, engaging in various chemical transformations. For instance, Manolova et al. (2015) explored its potential tautomerism and reactivity, noting concentration-dependent deprotonation and dimerization, which are significant in understanding its chemical behavior and applications in synthetic chemistry Manolova et al., 2015.
Synthesis of Nanostructured Materials
2-Hydroxy-1-naphthaldehyde has also been used in the synthesis of metal oxide nanoparticles like ZnO and CdO. These materials have applications in various industries, including catalysis, electronics, and pharmaceuticals, due to their chemical, optical, and magnetic properties Xaba, Moloto, & Moloto, 2016.
Propriétés
IUPAC Name |
4-(cyclopropylmethoxy)naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-9-12-7-8-15(17-10-11-5-6-11)14-4-2-1-3-13(12)14/h1-4,7-9,11H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOBITDWGSKKFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C3=CC=CC=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)-1-naphthaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

